6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide
Overview
Description
6-Bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C11H15BrN2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BrN2O/c1-11(2,3)7-14-10(15)8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H,14,15) . This indicates the presence of a bromine atom on the 6th carbon of the pyridine ring, a carboxamide group on the 3rd carbon, and a 2,2-dimethylpropyl group attached to the nitrogen of the carboxamide group.Physical and Chemical Properties Analysis
The molecular weight of this compound is 271.16 . The melting point ranges from 100 to 102 degrees Celsius .Scientific Research Applications
Pyridine Derivative Synthesis
The synthesis of pyridine derivatives, including those related to 6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide, has been a subject of study due to their significant pharmaceutical and chemical properties. Gad-Elkareem, Abdel-fattah, and Elneairy (2011) described the synthesis of thio-substituted ethyl nicotinate derivatives and various pyridothienopyrimidine derivatives from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide. Some of these compounds demonstrated promising antimicrobial activities in vitro (Gad-Elkareem et al., 2011).
Bagley, Glover, Merritt, and Xiong (2004) reported the Michael addition of enaminoesters and ethynyl ketones followed by bromocyclization using N-bromosuccinimide to generate 5-bromo-2,6-dialkylpyridine-4-carboxylates. This reaction showcases the potential of bromopyridine compounds in organic synthesis (Bagley et al., 2004).
Pyridinol Antioxidants
Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, and Porter (2004) synthesized a series of 6-substituted-2,4-dimethyl-3-pyridinols, which demonstrated remarkable antioxidant properties. This synthesis involved a low-temperature aryl bromide-to-alcohol conversion, highlighting the role of bromopyridine derivatives in creating potent antioxidants (Wijtmans et al., 2004).
Heterocyclic Synthesis
Madkour, Afify, Abdalha, Elsayed, and Salem (2009) explored the synthetic utility of enaminonitrile moiety in heterocyclic synthesis. They synthesized various thienopyrimidines, which are crucial in the development of pharmaceuticals and agrochemicals (Madkour et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-11(2,3)7-14-10(15)8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAHOFMAKWSCTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)C1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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